Technical Whitepaper: CL845-PAB-Ala-Val-C5-MC
Technical Whitepaper: CL845-PAB-Ala-Val-C5-MC
This guide provides an in-depth technical analysis of CL845-PAB-Ala-Val-C5-MC , a specialized linker-payload module used in the development of Immune-Stimulating Antibody Conjugates (ISACs) .
Next-Generation STING Agonist Linker-Payload for ISAC Development
Executive Summary
CL845-PAB-Ala-Val-C5-MC is a pre-assembled drug-linker complex designed to convert monoclonal antibodies into immunostimulatory agents. Unlike traditional Antibody-Drug Conjugates (ADCs) that deliver cytotoxic chemotherapy (e.g., MMAE, DM1), this construct delivers CL845 , a synthetic cyclic dinucleotide (CDN) agonist of the STING (Stimulator of Interferon Genes) pathway.
The primary therapeutic goal of this molecule is to turn "cold" tumors (lacking T-cell infiltration) into "hot" tumors by triggering a potent Type I Interferon (IFN) response directly within the tumor microenvironment (TME), while minimizing the systemic toxicity associated with free STING agonists.
Molecular Architecture
The construct is a heterobifunctional molecule composed of four distinct functional units.
| Component | Chemical Identity | Function |
| Payload | CL845 | A fluorinated, synthetic cyclic dinucleotide (CDN) analog of CL656.[1] It mimics 2'3'-cGAMP to bind STING with high affinity ( |
| Release Trigger | PAB (p-Aminobenzyl alcohol) | A self-immolative electronic spacer that facilitates the release of the free amine-containing payload upon protease cleavage. |
| Cleavable Linker | Val-Ala (Valine-Alanine)* | A dipeptide sequence specifically recognized by lysosomal Cathepsin B .[1][2] Note: Often cited as "Ala-Val" in catalog strings, but the biological cleavage sequence is Val-Ala-PAB. |
| Conjugation Head | C5-MC (Maleimidocaproyl-Pentyl) | A maleimide group attached via a hydrophobic pentyl/caproyl chain, optimized for conjugation to reduced interchain cysteines of IgG1 antibodies. |
2.1 Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity and the cleavage logic of the molecule.
Figure 1: Structural connectivity of the CL845-PAB-Ala-Val-C5-MC linker-payload.
Mechanism of Action (MOA)
The efficacy of CL845-ISACs relies on a precise intracellular cascade. The construct is stable in circulation but highly labile within the lysosome of the target tumor cell or Antigen-Presenting Cell (APC).
3.1 The Activation Pathway
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Binding & Internalization: The antibody moiety binds to a tumor-associated antigen (e.g., HER2, TROP2). The complex is internalized via receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking: The endosome matures into a lysosome, where pH drops and proteases (Cathepsin B) are activated.
-
Enzymatic Cleavage: Cathepsin B recognizes the Val-Ala motif and hydrolyzes the amide bond between Alanine and the PAB spacer.
-
Self-Immolation: The PAB group undergoes a spontaneous 1,6-elimination, releasing carbon dioxide and the free CL845 payload.
-
STING Activation: CL845 escapes the lysosome (likely via transporters like SLC19A1) and binds to the STING dimer in the Endoplasmic Reticulum (ER).
-
Signaling: STING translocates to the Golgi, recruiting TBK1 , which phosphorylates IRF3 .[2]
-
Immune Priming: Phospho-IRF3 enters the nucleus, driving the transcription of Type I Interferons (IFN-
) and pro-inflammatory cytokines (IL-6, TNF- ), recruiting T-cells and NK cells to the tumor.
3.2 Signaling Pathway Diagram
Figure 2: Intracellular activation cascade of the CL845 payload.
Experimental Protocols
4.1 Bioconjugation Protocol (Cysteine-Maleimide)
This protocol describes the conjugation of CL845-PAB-Ala-Val-C5-MC to a standard IgG1 antibody.
Materials:
-
Monoclonal Antibody (10 mg/mL in PBS, pH 7.4).
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
CL845-PAB-Ala-Val-C5-MC (10 mM stock in DMSO).
-
PD-10 Desalting Columns.
Step-by-Step Methodology:
-
Reduction: Dilute the antibody to 5 mg/mL in reduction buffer (PBS + 1 mM EDTA). Add 2.5 molar equivalents of TCEP per antibody to target partial reduction of interchain disulfides (aiming for DAR 4). Incubate at 37°C for 2 hours.
-
Buffer Exchange: Verify reduction via RP-HPLC or simply proceed if the TCEP ratio is validated. (Note: TCEP does not react with maleimides as aggressively as DTT, but removal is recommended for consistency).
-
Conjugation: Cool the reduced antibody to 4°C. Add DMSO to the antibody solution to reach 10% v/v (to ensure linker solubility). Slowly add 8-10 molar equivalents of CL845-PAB-Ala-Val-C5-MC while vortexing gently.
-
Incubation: Incubate at 4°C for 60 minutes.
-
Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides. Incubate for 15 minutes.
-
Purification: Remove excess free drug and organic solvent using a PD-10 column equilibrated with formulation buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.0).
-
Filtration: Sterile filter (0.22 µm).
4.2 Quality Control Analysis
| Attribute | Method | Acceptance Criteria |
| Drug-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | Average DAR 3.5 - 4.5 |
| Free Drug Content | RP-HPLC (C18 column) | < 1.0% |
| Aggregation | Size Exclusion Chromatography (SEC-HPLC) | > 95% Monomer |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
Synthesis of the Linker-Payload
Note: This section summarizes the chemical synthesis logic for researchers synthesizing the reagent de novo.
The synthesis is convergent, combining the Linker and Payload fragments.
-
Payload Preparation (CL845): The cyclic dinucleotide is synthesized using phosphoramidite chemistry. A reactive amine handle (aniline) is preserved on the nucleobase or via a linker modification to allow attachment to PAB.
-
Linker Assembly:
-
Step A: Fmoc-Val-OH is coupled to Ala-PAB-OH using EEDQ or HATU.
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Step B: The Fmoc group is removed (Piperidine).
-
Step C: Maleimidocaproic acid (MC) is coupled to the N-terminus of Val-Ala-PAB-OH.
-
Step D: The resulting MC-C5-Val-Ala-PAB-OH is activated (e.g., with bis(4-nitrophenyl) carbonate) to form the PAB-carbonate intermediate.
-
-
Final Coupling: The activated linker carbonate is reacted with the amine of CL845 in the presence of HOBt/DIEA in DMF. The carbamate bond is formed, yielding CL845-PAB-Ala-Val-C5-MC .
References
-
Smolecule. (2024).[3] CL845-PAB-Ala-Val-PEG4-Azide Product Data & STING Ligand Mechanism.[2][3]
-
BroadPharm. (2024). Mal-C5-Val-Ala-PAB-MMAE: Enzymatically Cleavable Linker Chemistry.
-
MedChemExpress. (2024). MC-Val-Ala-PAB-PNP: ADC Linker Synthesis and Protocols.
-
National Institutes of Health (NIH). (2025). STING Agonist-Loaded Virus-like Particles and CL845 Analogs in Cancer Immunotherapy.
-
DC Chemicals. (2024). CL845: STING Agonist Analog of CL656.[1][2][4][5][6][7]
Sources
- 1. STING Agonist-Loaded Physalis Mottle Virus-like Particles as a Potent Prophylactic for Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CL845-PAB-Ala-Val-PEG4-Azide | Benchchem [benchchem.com]
- 3. Buy CL845-PAB-Ala-Val-PEG4-Azide [smolecule.com]
- 4. biocat.com [biocat.com]
- 5. CL845|CAS |DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
